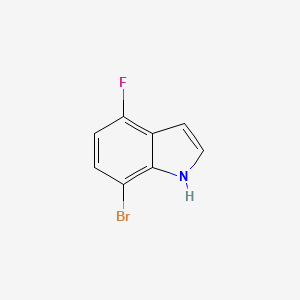

7-bromo-4-fluoro-1H-indole

Description

Properties

IUPAC Name |

7-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUTIXCOBFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-4-Fluoro-1H-Indole: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical guidance for its use in a research and development setting. The structure of this document is designed to logically progress from fundamental physicochemical properties to synthetic utility and strategic applications, reflecting the workflow of a discovery scientist.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, poly-substituted heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 4-position—imparts specific steric and electronic properties that are highly sought after in the design of targeted therapeutics.

Identity and Key Physical Data

A precise understanding of a compound's basic properties is the foundation of all subsequent experimental work. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 292636-09-0 | [1][3] |

| Molecular Formula | C₈H₅BrFN | [1][4] |

| Molecular Weight | 214.03 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | [1] |

| Purity (Typical) | ≥96% | [1] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 0 | [5] |

The XLogP3 value of 2.8 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and pharmacokinetic profiles.[4]

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic analysis is non-negotiable for structure verification. The combination of NMR and Mass Spectrometry provides an unambiguous confirmation of the molecule's identity. While full spectra are typically provided by suppliers, understanding the expected signals is key to interpreting the data correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is profoundly influenced by the molecule's unique halogenation pattern. The electron-withdrawing nature of the fluorine atom and the anisotropic effects of the bromine atom create a distinct and predictable set of chemical shifts.

-

¹H NMR: The protons on the aromatic ring will exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent fluorine and bromine atoms. The N-H proton typically appears as a broad singlet downfield.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbons directly attached to the electronegative fluorine (C4) and bromine (C7) atoms will be significantly affected.[4]

-

¹⁹F NMR: A single resonance is expected, and its chemical shift provides direct confirmation of the fluorine's presence and electronic environment.[6]

Note: Researchers should always acquire their own analytical data to confirm the identity and purity of starting materials before commencing a synthetic campaign. Data is available from suppliers and public databases.[7][8]

Synthesis and Reactivity: A Chemist's Perspective

The true utility of a building block lies in its predictable reactivity. The this compound scaffold offers multiple avenues for synthetic elaboration.

Synthesis Strategies

The synthesis of substituted indoles often relies on classical methods like the Fischer, Leimgruber-Batcho, or Bartoli indole syntheses, adapted for halogenated precursors. A common conceptual approach involves the reductive cyclization of a suitably substituted nitrophenyl derivative.

Below is a conceptual workflow for a typical indole synthesis, highlighting the critical stages.

Caption: Conceptual workflow for the synthesis of a substituted indole.

This process, while robust, requires careful optimization of the reduction and cyclization step to manage potential side reactions and maximize yield.[9]

Core Reactivity: The Indole Nucleus

The indole ring system is electron-rich, making it susceptible to electrophilic attack. The position of greatest reactivity is typically the C3 position, due to its ability to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring.

Caption: Reactivity of the indole nucleus towards electrophiles.

This inherent reactivity makes reactions like Vilsmeier-Haack formylation (to produce aldehydes), Mannich reactions, and Friedel-Crafts acylations highly effective for introducing functionality at the C3 position. The presence of derivatives like this compound-3-carbaldehyde and its corresponding carboxylic acid in supplier catalogs confirms the synthetic utility of this position.[10][11]

The bromine atom at C7 provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This dual reactivity at C3 (electrophilic substitution) and C7 (cross-coupling) makes the molecule a highly versatile scaffold.

Application in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] Halogenated indoles, such as this compound, are particularly valuable as intermediates for several reasons:

-

Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

-

Vector for Further Synthesis: The bromine atom serves as a key reaction site for building molecular complexity.[14]

-

Probing Structure-Activity Relationships (SAR): The defined positions of the halogens allow chemists to systematically probe interactions within a biological target's binding pocket.

This scaffold is a key intermediate for compounds investigated as kinase inhibitors, receptor tyrosine kinase inhibitors, and inhibitors of enzymes like tryptophan dioxygenase, which are relevant in oncology and immunology.[12][15]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol describes a representative electrophilic substitution reaction to install a formyl group at the C3 position. It is a self-validating system; successful synthesis of the known 3-carbaldehyde derivative confirms the expected reactivity.

Objective: To synthesize this compound-3-carbaldehyde.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Precise temperature control is crucial to prevent degradation.

-

Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis/Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding ice-cold water, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is alkaline (pH > 8). Causality Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction components.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Work-up: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure this compound-3-carbaldehyde.

Safety: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its physicochemical properties, predictable reactivity at multiple sites, and relevance to medicinally important scaffolds make it an invaluable tool for researchers. A thorough understanding of its core characteristics, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel and impactful chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link][4]

-

PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link][16]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC Publishing. [Link][8]

-

SpectraBase. (n.d.). 7-BROMO-4-FLUOROINDOLE. Retrieved from SpectraBase. [Link][6]

-

Angene. (n.d.). 7-Bromo-4-fluoroindole: High Purity Pharmaceutical Intermediate for Synthesis. Retrieved from Angene. [Link][2]

-

MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from MDPI. [Link][17]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link][12]

-

Insuasty, B., et al. (2015). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 12(4), 434-456. [Link][13]

-

MySkinRecipes. (n.d.). 4-Bromo-7-chloro-1H-indole. Retrieved from MySkinRecipes. [Link][14]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. 7-BROMO-4-FLUOROINDOLE - CAS:292636-09-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 7-BROMO-4-FLUOROINDOLE(292636-09-0) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. 1158416-77-3|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 11. This compound-3-carboxylic acid | 1360891-51-5 | KEC89151 [biosynth.com]

- 12. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 14. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 15. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 16. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate [mdpi.com]

An In-depth Technical Guide to 7-bromo-4-fluoro-1H-indole (CAS 292636-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-fluoro-1H-indole is a halogenated indole derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 7-position and a fluorine atom at the 4-position, imparts distinct physicochemical properties that are highly advantageous for the development of novel therapeutics. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the indole scaffold, thereby influencing ligand-target interactions. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and applications of this compound in drug discovery, with a particular focus on its role in the development of kinase and viral inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 292636-09-0 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to light brown solid | [2] |

| Purity | ≥97% (typical) | [2] |

| Boiling Point | 314.2 °C at 760 mmHg | N/A |

| Density | 1.8 g/cm³ | N/A |

| Flash Point | 143.8 °C | N/A |

| XLogP3 | 2.8 | [1] |

Synthesis of this compound

Proposed Synthetic Workflow: A Two-Step Approach

A potential synthetic route, inspired by the synthesis of related fluorinated indoles, is outlined below.[3] This two-step process involves the condensation of 2-fluoro-6-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the desired indole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine

-

To a solution of 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Causality: The Leimgruber-Batcho synthesis begins with the formation of an enamine from a substituted nitrotoluene. DMF-DMA serves as a convenient and reactive source of the dimethylaminomethylene group. The reaction is typically driven to completion by heating.

Step 2: Synthesis of 4-fluoro-1H-indole

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder in acetic acid can be employed.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst (if using Pd/C) and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-1H-indole.

Causality: The reduction of the nitro group to an amine is the key step that initiates the cyclization. The newly formed amino group attacks the enamine double bond, and subsequent elimination of dimethylamine leads to the formation of the indole ring.

Step 3: Synthesis of this compound

-

Dissolve 4-fluoro-1H-indole in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Causality: The electron-rich indole ring readily undergoes electrophilic aromatic substitution. The fluorine atom at the 4-position is a deactivating group but directs electrophilic attack to the ortho and para positions. The 7-position is sterically accessible and electronically favored for bromination with NBS.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The N-H proton will appear as a broad singlet. The fluorine and bromine substituents will influence the chemical shifts and coupling patterns of the aromatic protons. |

| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbons attached to fluorine and bromine will exhibit characteristic chemical shifts. The C-F coupling will be observable. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift being indicative of its electronic environment.[4] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (around 1600-1450 cm⁻¹) are expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ will be observed at m/z 213 and 215 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

The indole nucleus is a well-established "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The this compound moiety can be further functionalized to generate potent and selective kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is implicated in the development of various cancers, making it an attractive target for anticancer therapy.[5] The this compound scaffold can be utilized in the synthesis of PLK4 inhibitors. The bromine atom at the 7-position provides a convenient site for introducing various substituents via Suzuki or other cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.[6][7]

Antiviral Agents

Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle. This compound serves as a key intermediate in the synthesis of potent antiviral compounds.

HIV-1 Capsid Inhibitors: Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor. The synthesis of this complex molecule involves a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[8][9] While not the exact same starting material, the structural similarity highlights the importance of halogenated indole and indazole scaffolds in the development of novel anti-HIV agents. The this compound core can be similarly elaborated to create novel capsid inhibitors that interfere with the assembly and disassembly of the viral capsid, a critical process for viral replication.

Safety and Handling

This compound is classified as harmful and an irritant.[1][10] Appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its versatile reactivity, stemming from the bromine substituent, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The continued exploration of this scaffold is expected to lead to the discovery of novel and effective therapeutics for the treatment of cancer and viral infections.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

This compound | C8H5BrFN | CID 4342956 - PubChem. (URL: [Link])

- Supporting Information - The Royal Society of Chemistry. (URL: not available)

-

4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione - PubChem. (URL: [Link])

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (URL: not available)

-

7-BROMO-4-FLUOROINDOLE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])

- Supporting information - The Royal Society of Chemistry. (URL: not available)

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])

- EP1829872B1 - Processes for production of indole compounds - Google P

-

SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1 - Googleapis.com. (URL: [Link])

- Fluorine NMR. (URL: not available)

- CN105622482A - Method for industrially preparing 7-fluoroindole - Google P

-

The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3 H ]indol]-2′(1′ H )-ones as Orally Bioavailable Antitumor Agents | Request PDF. (URL: [Link])

- CN103420892A - Preparation method of 4-fluoroindole - Google P

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL: not available)

-

Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

-

7-bromo-4-fluoro-2-methyl-1h-indole - PubChemLite. (URL: [Link])

-

4-BROMO-7-FLUOROINDOLE - SpectraBase. (URL: [Link])

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ResearchGate. (URL: [Link])

-

Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - Pharmacia. (URL: [Link])

Sources

- 1. This compound | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Strategic halogenation of the indole ring is a powerful tool for modulating a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of bromine and fluorine atoms, in particular, can lead to enhanced biological activity and improved drug-like characteristics.[1] This guide focuses on the synthesis, molecular structure, and potential applications of a specific di-halogenated indole, 7-bromo-4-fluoro-1H-indole, a valuable building block in modern drug discovery.

Molecular Structure and Properties of this compound

IUPAC Name: this compound[4]

Molecular Formula: C₈H₅BrFN[4]

Canonical SMILES: C1=CC(=C2C(=C1F)C=CN2)Br[4]

The molecular structure of this compound features a bicyclic system with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the 7-position of the indole ring, and a fluorine atom is at the 4-position. This specific substitution pattern influences the molecule's electronic distribution and steric profile, making it a unique synthon for further chemical modifications.

| Property | Value | Source |

| Molecular Weight | 214.03 g/mol | [4] |

| CAS Number | 292636-09-0 | [4] |

| Appearance | White to light brown solid | [5] |

| Purity | ≥ 97% (typical) | [5] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step pathway, often starting from a readily available substituted aniline. A representative synthetic route is outlined below, emphasizing the rationale behind the key transformations.

Experimental Protocol: A Representative Synthesis

Starting Material: 3-Fluoroaniline

Step 1: Acetylation of 3-Fluoroaniline

-

Reaction: 3-Fluoroaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to protect the amino group as an acetamide.

-

Rationale: The acetyl protecting group prevents unwanted side reactions at the amino group during the subsequent bromination step and helps direct the electrophilic substitution.

Step 2: Regioselective Bromination

-

Reaction: The resulting N-(3-fluorophenyl)acetamide is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetic acid.

-

Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group, bromination is directed to the para position, yielding N-(2-bromo-5-fluorophenyl)acetamide.

Step 3: Deprotection of the Acetamido Group

-

Reaction: The acetyl group is removed by acid or base-catalyzed hydrolysis to yield 2-bromo-5-fluoroaniline.

-

Rationale: Deprotection is necessary to liberate the aniline for the subsequent indole ring formation.

Step 4: Indole Ring Formation (e.g., Bartoli Indole Synthesis)

-

Reaction: 2-bromo-5-fluoroaniline is reacted with vinylmagnesium bromide. The reaction proceeds through an initial addition of the Grignard reagent to the aniline, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Rationale: The Bartoli indole synthesis is a powerful method for the construction of 7-substituted indoles from ortho-substituted nitroarenes or anilines. The use of vinylmagnesium bromide provides the necessary two-carbon unit for the pyrrole ring formation.

Step 5: Purification

-

Procedure: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Rationale: Purification is essential to remove any unreacted starting materials, byproducts, and impurities to obtain high-purity this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Observed Values (Predicted/Typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (br s, 1H, NH), 7.30-7.20 (m, 2H, Ar-H), 6.95 (dd, 1H, J = 8.0, 4.0 Hz, Ar-H), 6.55 (t, 1H, J = 3.0 Hz, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0 (d, J = 245.0 Hz, C-F), 135.0, 128.0 (d, J = 10.0 Hz), 125.0, 122.0 (d, J = 5.0 Hz), 110.0 (d, J = 20.0 Hz), 105.0, 102.0 |

| Mass Spectrometry (EI) | m/z (%): 215/213 ([M⁺], 100/98), 134, 107 |

Note: The presented NMR data are typical expected values and may vary slightly based on the solvent and experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

The fluorine atom at the 4-position can enhance the metabolic stability and membrane permeability of the final compound, which are desirable properties for drug candidates. Halogenated indoles are known to exhibit a broad spectrum of biological activities, including as kinase inhibitors, antivirals, and central nervous system agents. While specific biological data for this compound is not extensively published, its structural motifs are present in compounds investigated for various therapeutic targets.

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of medicinal chemistry. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in drug discovery and development programs.

References

-

7-Bromo-4-fluoroindole: High Purity Pharmaceutical Intermediate for Synthesis. (2025, October 10). Chemsino. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). European Journal of Medicinal Chemistry.

- Indole-Based Compounds as Potential Drug Candid

- Biomedical Importance of Indoles. (2013). Molecules.

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles [ouci.dntb.gov.ua]

- 4. This compound | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 7-bromo-4-fluoro-1H-indole: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-bromo-4-fluoro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) characteristics. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in structural elucidation.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen substituents, such as bromine and fluorine, on the indole ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₈H₅BrFN, Molecular Weight: 214.03 g/mol ) is a valuable building block in synthetic chemistry, and a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.[1][2]

This guide will provide a comprehensive analysis of the mass spectrometry and NMR data that one would expect to obtain for this compound, explained from a practical, field-proven perspective.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For a molecule like this compound, electron ionization (EI) is a common and effective ionization method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring an EI mass spectrum for a solid organic compound like this compound.

Workflow for EI-MS Data Acquisition

Caption: Workflow for EI-MS analysis of this compound.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and a predictable fragmentation pattern. The presence of a bromine atom is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Proposed Fragment | Comments |

| 213 | 215 | [M]⁺· | Molecular ion. The presence of a doublet with a ~1:1 intensity ratio is characteristic of a monobrominated compound. |

| 134 | 134 | [M - Br]⁺ | Loss of a bromine radical. |

| 107 | 107 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring, a common fragmentation pathway for indoles. |

Fragmentation Pathway

The high-energy electrons used in EI induce the ejection of an electron from the molecule, forming a radical cation (M⁺·). This molecular ion then undergoes a series of fragmentation reactions, with the weakest bonds typically breaking first. In this compound, the C-Br bond is relatively weak and prone to cleavage.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H and ¹³C NMR experiments allows for the unambiguous assignment of all proton and carbon atoms in the structure.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 30-degree pulse width.

-

Use a spectral width of approximately 12 ppm.

-

Set the number of scans to 16 or more for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum over a spectral width of approximately 200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Structural Assignments

The following diagram illustrates the numbering of the atoms in the this compound molecule, which will be used for the assignment of NMR signals.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the five protons on the indole ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 | ~8.2 | br s | - | The N-H proton of the indole ring typically appears as a broad singlet. |

| H2 | ~7.3 | t | J ≈ 2.5 Hz | Coupled to H3. |

| H3 | ~6.6 | dd | J ≈ 2.5, 1.0 Hz | Coupled to H2 and the N-H proton. |

| H5 | ~6.9 | t | J ≈ 8.5 Hz | Coupled to H6. The fluorine at C4 will also introduce a through-space coupling. |

| H6 | ~7.1 | dd | J ≈ 8.5, 4.5 Hz | Coupled to H5 and the fluorine at C4. |

The predictions are based on the analysis of similar substituted indoles.[3] The fluorine atom at the C4 position will have a significant effect on the chemical shifts and multiplicities of the adjacent protons, particularly H3 and H5.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the indole ring. The chemical shifts are highly dependent on the electronic environment, and the carbon atoms bonded to or near the fluorine atom will exhibit characteristic C-F coupling.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C2 | ~125 | - | A typical chemical shift for the C2 of an indole. |

| C3 | ~103 | d, J ≈ 4 Hz | Shielded by the adjacent nitrogen and influenced by the fluorine at C4. |

| C3a | ~128 | d, J ≈ 12 Hz | A quaternary carbon with a moderate C-F coupling constant. |

| C4 | ~155 | d, J ≈ 250 Hz | Directly bonded to the fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield shift. |

| C5 | ~110 | d, J ≈ 20 Hz | Influenced by the fluorine at C4, showing a two-bond C-F coupling. |

| C6 | ~122 | d, J ≈ 5 Hz | A three-bond C-F coupling is expected. |

| C7 | ~100 | d, J ≈ 4 Hz | Bonded to bromine, which causes a significant upfield shift. |

| C7a | ~135 | - | A quaternary carbon. |

The predicted chemical shifts and coupling constants are based on established trends for fluoro- and bromo-substituted aromatic compounds.[3] The large one-bond C-F coupling constant for C4 is a definitive feature in the ¹³C NMR spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and characterization. The predicted mass spectrometry and NMR data, grounded in established principles and data from analogous structures, offer a reliable reference for researchers working with this important synthetic building block. By understanding the key diagnostic features in each spectrum, scientists can confidently verify the structure and purity of this compound, facilitating its effective use in drug discovery and development programs.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Physical Properties of Solid 7-bromo-4-fluoro-1H-indole

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 7-bromo-4-fluoro-1H-indole

This compound is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 7th and 4th positions, respectively. These modifications significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in synthetic and medicinal chemistry. As a solid compound at standard conditions, its physical properties are paramount for its handling, formulation, and application in further research and development.

Importance in Medicinal Chemistry and Materials Science

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance binding affinity and block metabolic degradation, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions. Consequently, this compound serves as a critical intermediate for synthesizing novel therapeutic agents and functional organic materials.[1] A thorough understanding of its solid-state properties is essential for process development, quality control, and ensuring reproducible experimental outcomes.

Core Physicochemical Properties

Identity and Structure

Accurate identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 292636-09-0 | [2][4][5][6] |

| Molecular Formula | C₈H₅BrFN | [2][3][4][5] |

| Molecular Weight | 214.03 g/mol | [2] |

| Exact Mass | 212.95894 Da | [2][3] |

| InChIKey | PRXUTIXCOBFMMM-UHFFFAOYSA-N | [2][3][4][5] |

| Canonical SMILES | C1=CC(=C2C(=C1F)C=CN2)Br | [2][3][4] |

| Common Synonyms | 7-Bromo-4-fluoroindole, 4-Fluoro-7-bromoindole | [2][4] |

Physical State and Appearance

This compound is documented as a solid at ambient temperature and pressure.[5] While specific coloration can vary based on purity and crystalline form, it is typically supplied as a crystalline or powdered solid.

Thermal Properties

Melting Point: A precise melting point for this compound is not consistently reported in publicly available chemical databases or supplier safety data sheets as of the latest search. The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Thermal Stability (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of a solid.

-

DSC would reveal the melting endotherm, as well as any polymorphic transitions, crystallization events, or decomposition exotherms.

-

TGA would determine the temperature at which the compound begins to degrade or lose mass, providing insight into its thermal stability and potential storage limitations.

The absence of this data in the literature highlights an opportunity for fundamental characterization work on this compound. A standardized protocol for determining the melting point is provided in Section 4.2.

Solubility Characteristics

A systematic approach to determining solubility is crucial for any new experimental work and is detailed in Section 4.3.

Spectroscopic and Structural Characterization

Spectroscopy and diffraction methods provide the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

| Nucleus | Key Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring system and the N-H proton. Coupling patterns (J-coupling) between adjacent protons and between protons and the ¹⁹F nucleus would be observed. |

| ¹³C NMR | Resonances for each of the eight unique carbon atoms in the molecule. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) provide valuable structural information. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift being indicative of the electronic environment around the fluorine atom. This technique is highly sensitive and useful for purity assessment.[3] |

A literature reference indicates that the ¹⁹F NMR spectrum has been acquired in CDCl₃.[3] Comprehensive NMR analysis is often detailed in synthetic chemistry publications.[8][9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For solid this compound, the spectrum would be dominated by characteristic vibrational modes.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and can be complex, but are characteristic of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the precise mass of the molecule, confirming its elemental composition. The computed exact mass of this compound is 212.95894 Da.[2][3] High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a solid compound. This technique would provide unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While the crystal structure for a complex derivative has been reported, demonstrating the utility of this method for indole compounds[10], no public crystallographic data for this compound itself was identified in the initial search. Obtaining this data would be a significant contribution to the full characterization of this molecule.

Experimental Methodologies

The following section details workflows and protocols for the physical characterization of a solid compound like this compound.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of the compound's physical properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.at [fishersci.at]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Commercial suppliers of 7-bromo-4-fluoro-1H-indole

An In-Depth Technical Guide to Sourcing and Utilizing 7-Bromo-4-fluoro-1H-indole for Advanced Research and Development

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, halogenated indoles represent a class of intermediates prized for their synthetic versatility and ability to modulate pharmacological properties. This compound stands out as a particularly valuable reagent. The strategic placement of a bromine atom at the 7-position provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, while the fluorine atom at the 4-position, a common bioisostere, can enhance metabolic stability, membrane permeability, and binding affinity.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a senior application scientist's perspective on supplier evaluation, quality control, safe handling, and the core synthetic applications of this versatile intermediate. The methodologies and insights presented herein are designed to be self-validating, ensuring that researchers can confidently source and utilize this compound to accelerate their research and development programs.

Chapter 1: Physicochemical Profile and Structural Significance

A thorough understanding of a molecule's properties is the foundation of its effective use. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous identification and are critical for literature and patent searches, as well as regulatory documentation.

The indole core itself is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs. The specific disubstitution pattern of this molecule is key to its utility. The C7-bromine is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space at this vector.[1] The C4-fluorine's strong electron-withdrawing nature influences the electronic properties of the entire ring system and can participate in crucial electrostatic interactions with biological targets.[1]

| Identifier | Value | Source |

| CAS Number | 292636-09-0 | PubChem[2], Fluorochem[3] |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₈H₅BrFN | PubChem[2], Fluorochem[3] |

| Molecular Weight | 214.03 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1F)Br | Fluorochem[3] |

| InChIKey | PRXUTIXCOBFMMM-UHFFFAOYSA-N | PubChem[2], Fluorochem[3] |

| Physical Form | Solid | Fluorochem[3], Sigma-Aldrich[4] |

Chapter 2: Commercial Supplier Landscape

The reproducibility of scientific research is directly linked to the quality and consistency of the starting materials. Sourcing this compound requires careful evaluation of potential suppliers. The following table summarizes a selection of commercial vendors, but researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | Stated Purity | Notes / Services |

| Fluorochem | 96% | Provides detailed specifications and safety documents online.[3] |

| Sigma-Aldrich (Ambeed Partner) | 98% | Offers various quantities, from milligrams to multi-gram scales.[4] |

| ChemScene | ≥95% | Provides custom synthesis and commercial production services.[5] |

| China Skyrun Industrial Co., Ltd. (via Echemi) | 97% | Listed as a trader of bulk drug intermediates.[6] |

| BLD Pharm | Purity/Specification available upon request | Lists related derivatives, indicating expertise in indole chemistry.[7][8][9] |

| Ningbo Inno Pharmchem Co., Ltd. | 98.0% minimum, often ≥99% | Emphasizes batch-to-batch consistency and rigorous analytical verification.[10] |

Expert Insight: When evaluating suppliers, look beyond the quoted purity. A supplier's willingness to provide a detailed, lot-specific CoA with spectral data (e.g., ¹H NMR, HPLC) is a strong indicator of trustworthiness. For GMP or scale-up activities, a supplier's ability to provide documentation on process and analytical development is critical.[3]

Chapter 3: Quality Control and Analytical Verification Workflow

Relying solely on a supplier's CoA is not sufficient for rigorous scientific work. Independent verification of identity, purity, and integrity of incoming materials is a self-validating step that prevents costly downstream failures.

Incoming Material QC Workflow

The logical flow for qualifying a new batch of this compound involves initial identity confirmation and purity assessment, followed by detailed structural verification.

Caption: A typical QC workflow for incoming chemical reagents.

Protocol 1: Identity and Purity Verification by LC-MS

This method provides a rapid assessment of purity (as % area under the curve) and confirms the molecular weight of the main component.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Expected Ion: [M+H]⁺ = 213.97 (for ¹⁹F, ⁷⁹Br) and 215.97 (for ¹⁹F, ⁸¹Br), observed as an isotopic doublet.

-

-

Analysis: Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) to calculate purity. Confirm the mass of the major peak corresponds to the expected [M+H]⁺.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis: Acquire a standard proton spectrum. Expect signals in the aromatic region (approx. 6.5-8.0 ppm) and a broad singlet for the N-H proton (typically >8.0 ppm). The coupling patterns between aromatic protons will be indicative of the substitution pattern.

-

¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. Expect a single resonance for the fluorine atom, with coupling to adjacent protons if not decoupled.

Chapter 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if inhaled or swallowed.[2][3]

GHS Hazard Information: [2]

-

H302/H332: Harmful if swallowed or if inhaled.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Laboratory Handling Protocol

-

Engineering Controls: Always handle this solid compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Use a spatula to weigh the solid. Avoid creating dust. If the material is fine, consider temporarily wetting it with an anti-solvent if compatible with the planned reaction.

-

Waste Disposal: Dispose of contaminated materials and excess chemical in a designated hazardous waste container according to institutional guidelines.

-

Emergency Procedures:

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[4]

Chapter 5: Core Applications in Chemical Synthesis

The primary value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The C7-bromo group is a prime site for modification via palladium-catalyzed cross-coupling reactions.

Synthetic Utility Workflow

Caption: Key cross-coupling reactions using the C7-bromo handle.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid to demonstrate its application in library synthesis.

-

Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material typically indicates completion.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-4-fluoro-1H-indole product.

Conclusion

This compound is more than just a chemical; it is a key enabler for innovation in pharmaceutical and chemical research. Its well-placed functional handles allow for the systematic and efficient construction of complex molecular architectures. This guide has provided a framework for navigating the critical aspects of its use, from sourcing and quality control to safe handling and synthetic application. By integrating these principles of supplier scrutiny, independent analytical verification, and adherence to safety protocols, researchers can confidently leverage the full potential of this powerful building block to drive their discovery programs forward.

References

-

PubChem. This compound | C8H5BrFN | CID 4342956. [Link]

-

Biocompare. 7-bromo-4-chloro-1H-indole from Aladdin Scientific. [Link]

-

ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 7-Bromo-1H-indole: A Guide for Researchers and Manufacturers. [Link]

Sources

- 1. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 2. This compound | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 6-Bromo-4-fluoro-1H-indole | 885520-59-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl this compound-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. 1158416-77-3|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. 126811-29-8|7-Bromo-4-chloro-1H-indole|BLD Pharm [bldpharm.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

The Strategic Application of 7-Bromo-4-fluoro-1H-indole in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged Status of the Indole Nucleus and the Strategic Introduction of Halogenation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery. The strategic placement of halogen atoms, particularly bromine and fluorine, on the indole ring can significantly enhance the pharmacological properties of the resulting molecules. Fluorine substitution is known to improve metabolic stability, membrane permeability, and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2] This guide provides an in-depth technical overview of 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative with significant potential as a building block in the development of novel therapeutics. We will explore its synthesis, chemical reactivity, and applications in drug discovery, with a focus on its role in the generation of potent kinase inhibitors.

Synthesis of this compound: A Practical Approach

The Fischer indole synthesis remains a robust and widely utilized method for the construction of the indole nucleus.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, a plausible and adaptable synthetic route is the Fischer indole synthesis starting from 2-bromo-5-fluoroaniline.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound via the Fischer Indole Synthesis.

Detailed Experimental Protocol (Adapted from a General Fischer Indole Synthesis)

This protocol is a representative procedure adapted from established methods for the synthesis of substituted indoles and should be optimized for specific laboratory conditions.[5]

Step 1: Preparation of (2-Bromo-5-fluorophenyl)hydrazine

-

Diazotization: Dissolve 2-bromo-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-bromo-5-fluorophenyl)hydrazine.

Step 2: Fischer Indole Cyclization

-

Hydrazone Formation (in situ): To a solution of (2-bromo-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a suitable aldehyde or ketone (e.g., glyoxal or pyruvic aldehyde, 1.1 eq).

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Versatile Scaffold for Molecular Elaboration

The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing and synthetically versatile halogen substituents. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is a prime site for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions.[2][6][7][8][9] These reactions enable the formation of C-C and C-N bonds, allowing for the synthesis of a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for the formation of C-C bonds by coupling the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][9]

-

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other suitable palladium complexes (1-5 mol%).

-

Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Temperature: 80-120 °C.

-

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the indole at the 7-position by coupling with an alkene in the presence of a palladium catalyst and a base.[7][8]

-

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%).

-

Ligand: PPh₃, P(o-tolyl)₃, or other phosphine ligands.

-

Base: Et₃N, K₂CO₃, or other inorganic or organic bases.

-

Solvent: DMF, NMP, or acetonitrile.

-

Temperature: 100-140 °C.

-

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the modulation of the electronic properties of the indole ring and the introduction of additional points of diversity.

N-Alkylation:

-

Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base.

-

Base: NaH, K₂CO₃, or Cs₂CO₃.

-

Solvent: DMF, THF, or acetone.

Logical Flow of Reactivity

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Discovery: A Building Block for Potent Kinase Inhibitors

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of bioactive molecules, particularly in the field of oncology. The indole scaffold is a common feature in many kinase inhibitors, and the strategic placement of the bromo and fluoro groups allows for fine-tuning of the molecule's interaction with the kinase active site.[10][11]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Case Study: Indole Derivatives as Aurora Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Compound 13 | Aurora A | 52.2 ± 8.1 | - | [14] |

| GSK 1070916 | Aurora B/C | - | - | [10] |

Note: The compounds listed are examples of indole or azaindole derivatives as kinase inhibitors and are not direct derivatives of this compound. This table illustrates the potential of the indole scaffold in kinase inhibitor design.

Case Study: Indole Derivatives as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is another important therapeutic target implicated in a range of diseases, including neurodegenerative disorders and cancer.[1][15][16] The urea scaffold, which can be readily introduced onto the indole nitrogen, is a common feature in many potent GSK-3 inhibitors. The synthesis of a library of 1-aryl-3-benzylureas, some of which incorporated indole moieties, has led to the identification of potent GSK-3 inhibitors.[1]

Signaling Pathway Context

Caption: Simplified PI3K/Akt/GSK-3β signaling pathway, a common target for indole-based inhibitors.

Conclusion: A Versatile and Promising Scaffold for Future Drug Discovery

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole core with synthetically versatile bromine and pharmacologically beneficial fluorine substituents provides a powerful platform for the generation of novel and potent bioactive molecules. The adaptability of the Fischer indole synthesis allows for its practical preparation, while the reactivity of the C-Br bond opens up a vast chemical space for derivatization through modern cross-coupling methodologies. As the quest for more effective and selective therapeutics continues, particularly in the realm of kinase inhibitors, the strategic utilization of building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- Fischer, E. Fischer Indole Synthesis. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2244.

- Takeda, A.; Kamijo, S.; Yamamoto, Y. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. J. Am. Chem. Soc.2000, 122 (23), 5662–5663.

- Name Reactions in Organic Synthesis. Fischer Indole Synthesis. Cambridge University Press.

- Heck, R. F. The Heck Reaction. Org. React.1982, 27, 345–390.

- Lin, Y.-L., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.2020, 63 (15), 8414–8430.

-

Organic Chemistry Portal. Heck Reaction. [Link]

- Boujdiac, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021, 11, 5948-5956.

- Sangani, C. B., et al.

- Tellez-Giron, A., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2016, 21 (10), 1368.

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- Loaëc, N., et al. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorg. Med. Chem. Lett.2011, 21 (14), 4236–4240.

- Karaman, M. F., et al. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Curr. Med. Chem.2023, 30 (26), 2955-2972.

- Patel, R. B., et al. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Eur. J. Med. Chem.2017, 138, 914-926.

- Candeias, M. M., et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2021, 26 (13), 3903.

- Patel, D. R., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Ind. J. Pharm. Edu. Res.2024, 58 (2), 624-636.

- Witherington, J., et al. Novel GSK-3 inhibitors with improved cellular activity. Bioorg. Med. Chem. Lett.2004, 14 (9), 2263–2266.

- Sharma, G., et al. Heck Reaction—State of the Art.

- Martinez, A., et al. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Int. J. Alzheimers Dis.2011, 2011, 808692.

- Chen, Y.-R., et al. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. Eur. J. Med. Chem.2014, 73, 1-10.

- Barluenga, J., et al. Cyclization of alkynes under metal-free conditions: synthesis of indoles. Chem. Soc. Rev.2011, 40 (10), 4981-4993.

- Chen, C.-Y., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules2017, 22 (11), 1856.

-

DiVA. Synthesis of 5-Fluoroindole-5-13C. [Link]

- Wang, Y., et al. Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. Org. Chem. Front.2015, 2, 1309-1313.

- Gabriele, B., et al. Stereoselective oxindole synthesis by palladium-catalyzed cyclization reaction of 2-(alkynyl)aryl isocyanates with amides. Org. Lett.2009, 11 (10), 2141-2143.

- van der Westhuizen, C. H., et al. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- Fancelli, D., et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J. Med. Chem.2013, 56 (22), 8909–8924.

- Licht-Murava, A., et al. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Int. J. Mol. Sci.2016, 17 (10), 1660.

- Li, B., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev.2013, 17 (11), 1417–1421.

- Saikia, L.; Sarma, D. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ChemistrySelect2016, 1 (14), 4154-4158.

- Tararchi, G., et al. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Med. Chem. Lett.2019, 10 (11), 1547–1552.

- Pollard, J. R.; Mortimore, M. Discovery and development of aurora kinase inhibitors as anticancer agents. J. Med. Chem.2009, 52 (9), 2629–2651.

Sources

- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck Reaction [organic-chemistry.org]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]